molecular formula C8H7Br3O B11961132 1,3,4-Tribromo-5-methoxy-2-methylbenzene

1,3,4-Tribromo-5-methoxy-2-methylbenzene

Cat. No.: B11961132
M. Wt: 358.85 g/mol
InChI Key: LGCVWBVLWFEGGL-UHFFFAOYSA-N
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Description

1,3,4-Tribromo-5-methoxy-2-methylbenzene is an organic compound with the molecular formula C8H7Br3O. It is a brominated derivative of methoxy-methylbenzene, characterized by the presence of three bromine atoms, a methoxy group, and a methyl group attached to a benzene ring . This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Tribromo-5-methoxy-2-methylbenzene typically involves the bromination of 5-methoxy-2-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired tribrominated product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Tribromo-5-methoxy-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,4-Tribromo-5-methoxy-2-methylbenzene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,4-Tribromo-5-methoxy-2-methylbenzene involves its interaction with various molecular targets. The bromine atoms and methoxy group play a crucial role in its reactivity and interaction with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Tribromo-5-methoxy-2-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of three bromine atoms in specific positions on the benzene ring makes it a valuable compound for targeted chemical synthesis and research .

Properties

Molecular Formula

C8H7Br3O

Molecular Weight

358.85 g/mol

IUPAC Name

1,3,4-tribromo-5-methoxy-2-methylbenzene

InChI

InChI=1S/C8H7Br3O/c1-4-5(9)3-6(12-2)8(11)7(4)10/h3H,1-2H3

InChI Key

LGCVWBVLWFEGGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Br)Br)OC)Br

Origin of Product

United States

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